molecular formula C12H13NOS B13648955 4-(2-(Propylthio)acetyl)benzonitrile

4-(2-(Propylthio)acetyl)benzonitrile

Cat. No.: B13648955
M. Wt: 219.30 g/mol
InChI Key: FZWFWAAUARZNBU-UHFFFAOYSA-N
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Description

4-(2-(Propylthio)acetyl)benzonitrile is an organic compound with the molecular formula C12H13NOS It is a derivative of benzonitrile, featuring a propylthioacetyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Propylthio)acetyl)benzonitrile typically involves the Friedel-Crafts acylation reaction. In this process, an aromatic substrate reacts with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring . The reaction conditions often include:

    Temperature: Typically conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl) is commonly used.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Propylthio)acetyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine (Br) or chlorinating agents like sulfuryl chloride (SOCl) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-(Propylthio)acetyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Propylthio)acetyl)benzonitrile involves its interaction with specific molecular targets. The propylthioacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nitrile group can form hydrogen bonds and interact with nucleophiles, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Propylthio)acetyl)benzonitrile is unique due to the presence of both the propylthio and acetyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler analogs .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-(2-propylsulfanylacetyl)benzonitrile

InChI

InChI=1S/C12H13NOS/c1-2-7-15-9-12(14)11-5-3-10(8-13)4-6-11/h3-6H,2,7,9H2,1H3

InChI Key

FZWFWAAUARZNBU-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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